molecular formula C6H12N4 B1309897 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine CAS No. 878717-42-1

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine

Cat. No.: B1309897
CAS No.: 878717-42-1
M. Wt: 140.19 g/mol
InChI Key: OIVJDIWINLEWFU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a triazole ring substituted with two methyl groups at positions 3 and 5, and an ethylamine group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial synthesis often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature and pressure, and efficient separation and purification techniques to ensure high yield and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Biology: Studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. For example, in the case of its antimicrobial activity, the compound may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds have a similar triazole ring structure but differ in the position of nitrogen atoms. They also exhibit diverse biological activities and are used in various applications.

    1,2,4-Triazole Derivatives: Other derivatives with different substituents on the triazole ring, such as 3,5-dimethyl-1H-1,2,4-triazole, which may have different biological and chemical properties.

Uniqueness

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, its specific interactions with biological targets can lead to unique therapeutic effects not observed with other triazole derivatives.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVJDIWINLEWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424623
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878717-42-1
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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